(2E)-2-[(4-iodoanilino)methylidene]cyclohexan-1-one
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Overview
Description
(2E)-2-[(4-iodoanilino)methylidene]cyclohexan-1-one is an organic compound characterized by the presence of an iodo-substituted aniline group attached to a cyclohexanone ring via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(4-iodoanilino)methylidene]cyclohexan-1-one typically involves the condensation of 4-iodoaniline with cyclohexanone under basic conditions. The reaction is facilitated by the presence of a base such as sodium hydroxide or potassium carbonate, which promotes the formation of the methylene bridge between the aniline and cyclohexanone moieties. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(4-iodoanilino)methylidene]cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used to replace the iodo group.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine or alcohol derivatives.
Substitution: Azide or thiol-substituted derivatives.
Scientific Research Applications
(2E)-2-[(4-iodoanilino)methylidene]cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-2-[(4-iodoanilino)methylidene]cyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s iodo group can facilitate binding to these targets, leading to the modulation of biological pathways. For example, it may inhibit enzyme activity or alter receptor signaling, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-[(4-chloroanilino)methylidene]cyclohexan-1-one
- (2E)-2-[(4-bromoanilino)methylidene]cyclohexan-1-one
- (2E)-2-[(4-fluoroanilino)methylidene]cyclohexan-1-one
Uniqueness
The presence of the iodo group in (2E)-2-[(4-iodoanilino)methylidene]cyclohexan-1-one distinguishes it from its chloro, bromo, and fluoro analogs. The iodo group can enhance the compound’s reactivity and binding affinity to molecular targets, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
(2E)-2-[(4-iodoanilino)methylidene]cyclohexan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14INO/c14-11-5-7-12(8-6-11)15-9-10-3-1-2-4-13(10)16/h5-9,15H,1-4H2/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNBRPSDWNVSLV-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(=CNC2=CC=C(C=C2)I)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(=O)/C(=C/NC2=CC=C(C=C2)I)/C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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